5-Pyridin-2-ylcyclohexane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

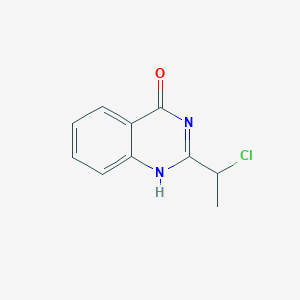

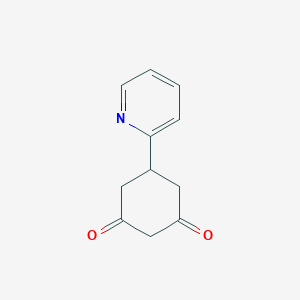

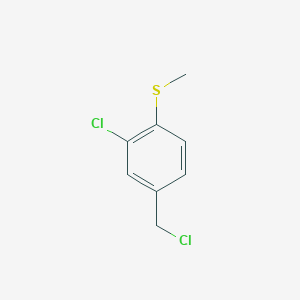

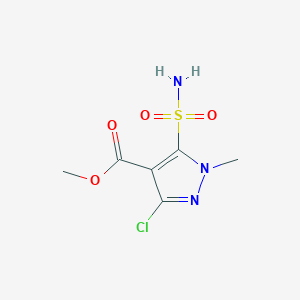

5-Pyridin-2-ylcyclohexane-1,3-dione is a chemical compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 . The IUPAC name for this compound is 5-(2-pyridinyl)-1,3-cyclohexanedione .

Molecular Structure Analysis

The InChI code for 5-Pyridin-2-ylcyclohexane-1,3-dione is 1S/C11H11NO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12-11/h1-4,8H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Pyridin-2-ylcyclohexane-1,3-dione has a molecular weight of 189.21 .Aplicaciones Científicas De Investigación

Tautomeric Structure and Intramolecular Interactions

5-Pyridin-2-ylcyclohexane-1,3-dione demonstrates a complex tautomeric structure and exhibits strong intramolecular interactions. In particular, derivatives of this compound show variations in tautomeric forms depending on the media, highlighting the presence of dienol tautomers with intramolecular hydrogen bonds and reversible cyclization products in polar media like DMSO. This showcases the compound's interesting behavior in different chemical environments, making it a subject of interest in the study of intramolecular interactions and tautomeric structures (Sigalov et al., 2011).

Catalytic Applications

The compound has found utility in catalytic applications, specifically in the synthesis of organic compounds. For instance, it has been used in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, where its derivatives acted as efficient, homogeneous, and reusable catalysts. This highlights its potential in enhancing green chemistry practices by minimizing solvent use and promoting the reuse of catalysts (Moosavi-Zare et al., 2013).

Synthesis of Heterocyclic Compounds

5-Pyridin-2-ylcyclohexane-1,3-dione derivatives are pivotal in the synthesis of heterocyclic compounds. They have been involved in reactions with various aldehydes and secondary amines to yield a diverse range of compounds with broad absorption bands and unique emissive properties. This makes them significant for the development of novel organic materials with potential applications in various industries, including pharmaceuticals and materials science (Landmesser et al., 2008).

Photophysical Properties

The compound also plays a role in the study of photophysical properties. Derivatives containing 5-Pyridin-2-ylcyclohexane-1,3-dione moieties have been synthesized, showing strong absorptions across the UV-Vis spectrum and high emissive properties. The quantum yield of these compounds in various solvents, including water, marks their significance in the development of fluorescent materials for applications in bioorthogonal chemistry and other areas (Garre et al., 2019).

Direcciones Futuras

Cyclohexane-1,3-dione derivatives, which are structurally similar to 5-Pyridin-2-ylcyclohexane-1,3-dione, have been studied for their potential as future therapeutic agents for non-small-cell lung cancer (NSCLC) . This suggests that 5-Pyridin-2-ylcyclohexane-1,3-dione and its derivatives could also have potential therapeutic applications.

Propiedades

IUPAC Name |

5-pyridin-2-ylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12-11/h1-4,8H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTSQHXOYMTGLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440317 |

Source

|

| Record name | 5-pyridin-2-ylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyridin-2-ylcyclohexane-1,3-dione | |

CAS RN |

144128-79-0 |

Source

|

| Record name | 5-pyridin-2-ylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)

![2-(Dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B179871.png)

![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)